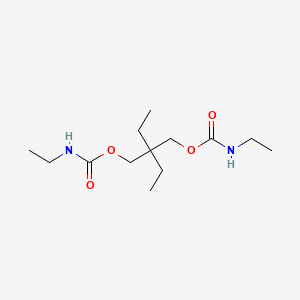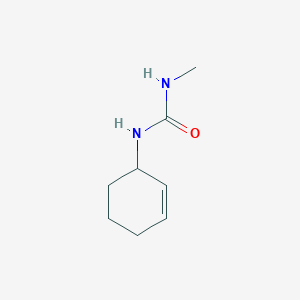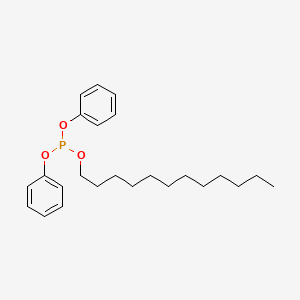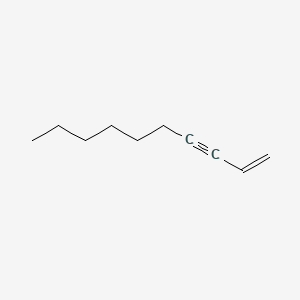
1-Decen-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decen-3-yne is an organic compound with the molecular formula C10H16 and a molecular weight of 136.2340 g/mol . It is characterized by a ten-carbon chain with a triple bond at the third carbon position. This compound is also known by its IUPAC name, This compound .
Preparation Methods
1-Decen-3-yne can be synthesized through various synthetic routes. One common method involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions . Another method includes the hydroboration-oxidation of terminal alkynes to yield the corresponding alcohol, followed by dehydration to form the alkyne . Industrial production methods often involve catalytic processes that ensure high yield and purity .
Chemical Reactions Analysis
1-Decen-3-yne undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a platinum catalyst yields decane.
Cycloaddition: This compound can undergo Huisgen cycloaddition to form triazoles.
Common reagents used in these reactions include potassium permanganate, ozone, hydrogen gas, and palladium catalysts . Major products formed from these reactions include carboxylic acids, decane, substituted alkynes, and triazoles .
Scientific Research Applications
1-Decen-3-yne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Decen-3-yne exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the triple bond is reduced to a single bond through the addition of hydrogen atoms in the presence of a catalyst . In cycloaddition reactions, the alkyne reacts with azides to form triazoles through a concerted mechanism . The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Decen-3-yne can be compared with other similar compounds such as 1-Decene, 1-Decyne, and 3-Decen-1-yne . Unlike this compound, 1-Decene contains a double bond, making it an alkene, while 1-Decyne has a triple bond at the first carbon position . 3-Decen-1-yne has a similar structure but with the triple bond at the first carbon position . The unique positioning of the triple bond in this compound gives it distinct reactivity and applications .
Properties
CAS No. |
33622-26-3 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
dec-1-en-3-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8-10H2,2H3 |
InChI Key |
GGFFPUFVAVUWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


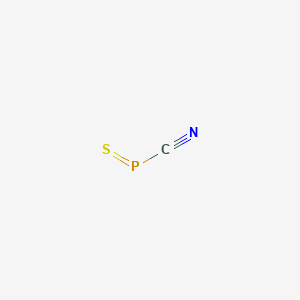
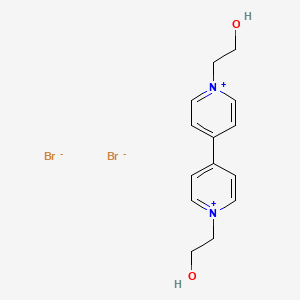
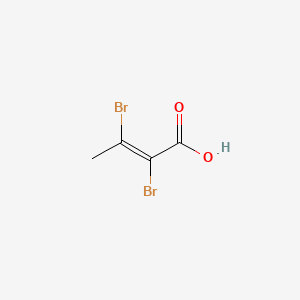
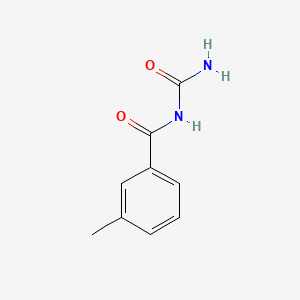

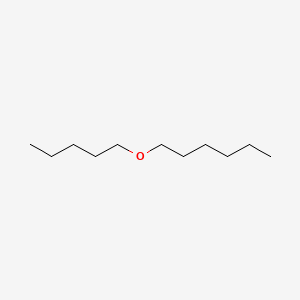
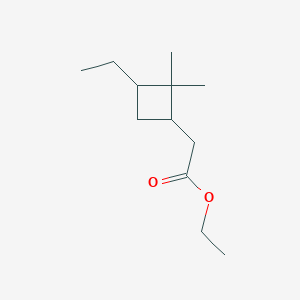

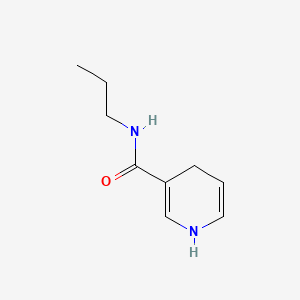
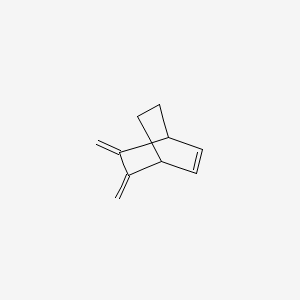
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
